molecular formula C12H13F3N2O2 B2937002 5-(3-Methoxypyrrolidine-1-carbonyl)-2-(trifluoromethyl)pyridine CAS No. 2097859-45-3

5-(3-Methoxypyrrolidine-1-carbonyl)-2-(trifluoromethyl)pyridine

Cat. No.: B2937002
CAS No.: 2097859-45-3
M. Wt: 274.243
InChI Key: ALKUHGHMXWLLST-UHFFFAOYSA-N
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Description

5-(3-Methoxypyrrolidine-1-carbonyl)-2-(trifluoromethyl)pyridine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring, a methoxy group, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxypyrrolidine-1-carbonyl)-2-(trifluoromethyl)pyridine typically involves multiple steps, starting with the formation of the pyrrolidine ring followed by the introduction of the methoxy and trifluoromethyl groups. Common synthetic routes include:

  • Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile, such as a methoxide ion, to introduce the methoxy group.

  • Trifluoromethylation Reactions:

  • Carbonylation Reactions: These reactions involve the formation of the carbonyl group, often using reagents like carbonyl chloride or carbonyl bromide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Methoxypyrrolidine-1-carbonyl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

  • Oxidation Reactions:

  • Reduction Reactions: These reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: These reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

  • Substitution: Nucleophiles like methoxide ion, electrophiles like carbonyl chloride.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

5-(3-Methoxypyrrolidine-1-carbonyl)-2-(trifluoromethyl)pyridine has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: Utilized in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which 5-(3-Methoxypyrrolidine-1-carbonyl)-2-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-(3-Methoxypyrrolidine-1-carbonyl)-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

  • 5-(3-Methoxypyrrolidine-1-carbonyl)-2-(chloromethyl)pyridine: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

  • 5-(3-Methoxypyrrolidine-1-carbonyl)-2-(bromomethyl)pyridine: Similar structure but with a bromomethyl group instead of a trifluoromethyl group.

  • 5-(3-Methoxypyrrolidine-1-carbonyl)-2-(fluoromethyl)pyridine: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

These compounds share similarities in their core structure but differ in the nature of the substituent groups, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

(3-methoxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c1-19-9-4-5-17(7-9)11(18)8-2-3-10(16-6-8)12(13,14)15/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKUHGHMXWLLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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